A Technical Guide to 3-(3-Pyridyl)-L-alanine: Properties, Synthesis, and Applications
A Technical Guide to 3-(3-Pyridyl)-L-alanine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(3-Pyridyl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, combining the chirality of L-alanine with the aromatic and hydrophilic characteristics of a pyridine ring, makes it a valuable building block for synthesizing novel peptides and peptidomimetics with enhanced biological activity and improved physicochemical properties.
Core Chemical and Physical Properties
3-(3-Pyridyl)-L-alanine, also known as (S)-2-Amino-3-(3-pyridyl)propionic acid or 3'-Aza-L-phenylalanine, is a white to off-white crystalline powder.[1][2] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [1][2][3] |
| CAS Number | 64090-98-8 | [1][2][3] |
| Melting Point | 248-252 °C (decomposes) | [2] |
| Appearance | White to off-white powder | [1][2] |
| Purity/Assay | ≥98.0% (HPLC) | [1][4] |
| Solubility | Soluble in a clear solution (0.3 g in 2 ml DMF) | [2][5] |
| Optical Activity | [α]D: -10.9° (c=1.00 g/100mL H₂O) | [2] |
| Predicted pKa | 1.95 ± 0.10 | [2] |
| Predicted Boiling Point | 344.4 ± 32.0 °C | [2] |
| Predicted Density | 1.271 ± 0.06 g/cm³ | [2] |
Experimental Protocols & Methodologies
The synthesis of enantiomerically pure 3-(3-Pyridyl)-L-alanine is crucial for its application in peptide synthesis. Common methodologies involve the synthesis of a racemic mixture followed by enzymatic resolution.
Synthesis of DL-3-(3-Pyridyl)-alanine and Enzymatic Resolution
A common route for synthesizing the racemic mixture (DL-3-(3-Pyridyl)-alanine) involves the condensation of diethyl acetamidomalonate with an appropriate arylmethyl halide.[6][7] This is followed by partial hydrolysis and decarboxylation.[6][7] The resulting DL-amino acid derivative can then be resolved enzymatically.[6][7]
Detailed Steps:
-
Condensation: Diethyl acetamidomalonate is reacted with a 3-pyridylmethyl halide to form the corresponding ester derivative.[6][7]
-
Hydrolysis & Decarboxylation: The product from the condensation step undergoes partial hydrolysis to the monoethyl ester, followed by decarboxylation to yield the DL-arylamino acid ethyl ester derivative.[6][7]
-
Enzymatic Resolution: The racemic mixture is subjected to enzymatic hydrolysis. This process selectively acts on one enantiomer, resulting in a separable mixture of the N-acetyl-L-amino acid and the unchanged D-amino acid derivative.[6][7]
-
Acidic Hydrolysis: The separated D-amino acid derivative is then treated with acid to hydrolyze it to the final D-amino acid.[7] The optical purity is typically confirmed using HPLC analysis.[7]
Synthesis of N-tert-Butoxycarbonyl (Boc)-protected 3-(3-Pyridyl)-L-alanine
For use in solid-phase peptide synthesis, the amino group of 3-(3-Pyridyl)-L-alanine is typically protected, often with a Boc group.
Detailed Steps:
-
Suspension: 3-(3-Pyridyl)-L-alanine is suspended in water and cooled in an ice bath.
-
Base Addition: Anhydrous potassium carbonate is added to the stirred suspension.
-
Boc Anhydride Addition: A solution of di-tert-butyl dicarbonate (Boc anhydride) in 1,4-dioxane is added dropwise.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for approximately 18 hours.
-
Workup: The 1,4-dioxane is removed under reduced pressure, and the aqueous solution is extracted with ethyl acetate.
-
Acidification & Extraction: The pH of the aqueous layer is adjusted to ~3 with citric acid, saturated with sodium chloride, and then extracted multiple times with ethyl acetate.
-
Crystallization: The combined organic extracts are dried, filtered, and concentrated. The product crystallizes upon cooling and can be collected by filtration.
Applications in Drug Development and Biological Systems
3-(3-Pyridyl)-L-alanine is a versatile building block in the synthesis of bioactive molecules and pharmaceuticals.[8] Its incorporation can enhance drug efficacy, specificity, and bioavailability.[8]
Peptide Synthesis and Structural Optimization
The primary application of 3-(3-Pyridyl)-L-alanine is in peptide synthesis, where it serves as a surrogate for natural aromatic amino acids like phenylalanine, tyrosine, and histidine.[6][9] Its pyridine ring introduces unique properties:
-
Enhanced Aqueous Solubility: Replacing hydrophobic residues with 3-pyridylalanine has been shown to increase the aqueous solubility and stability of peptides, such as glucagon analogues, which is a significant advantage for pharmaceutical formulation.[9][10][11]
-
Modulation of Biological Activity: The position of the nitrogen atom in the pyridyl ring allows for fine-tuning of the electronic properties and hydrogen bonding capabilities of the peptide, influencing its interaction with biological targets.[11]
Role in Somatostatin Receptor Antagonism
A key area of research for 3-(3-Pyridyl)-L-alanine is in the development of antagonists for the somatostatin receptor subtype 2 (SST2), which is overexpressed in many neuroendocrine tumors.[12]
-
Ligand Design: The amino acid at position 3 of somatostatin analogues is crucial for determining affinity and receptor subtype specificity.[12]
-
Receptor Binding: Incorporating 3-(3-Pyridyl)-L-alanine into somatostatin antagonists has been shown to influence their binding affinity (KD) and cellular uptake in SST2-expressing cells.[12][13] Studies comparing different pyridylalanine regioisomers (2-Pal, 3-Pal, and 4-Pal) in somatostatin antagonists have demonstrated that these minimal chemical modifications can significantly impact the ligand's biological properties.[12] The interaction involves the peptide binding to the orthosteric binding pocket of the G protein-coupled somatostatin receptor, which in turn inhibits downstream signaling pathways, such as those regulating hormone release.[14]
Safety and Handling
3-(3-Pyridyl)-L-alanine is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[15]
-
H319: Causes serious eye irritation.[15]
-
H335: May cause respiratory irritation.[15]
Recommended Personal Protective Equipment (PPE):
The material should be stored in a cool, dark, and dry place in a tightly closed container, away from strong oxidizing agents.[2][5] It is classified under Storage Class 11 (Combustible Solids).[1]
References
- 1. 3-(3-Pyridyl)- L -alanine = 98.0 HPLC 64090-98-8 [sigmaaldrich.com]
- 2. L-3-Pyridylalanine | 64090-98-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 3-(3-Pyridyl)-L-alanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 3-(3-Pyridyl)-L-alanine, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]
